The synthesis of Vapreotide typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to form the desired peptide chain while minimizing side reactions. The trifluoroacetate salt form is achieved by neutralizing the free base form of Vapreotide with trifluoroacetic acid, enhancing its solubility and stability in various solvents.
The general steps in the synthesis process include:
The final product is characterized for purity and identity using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .
Vapreotide has a complex molecular structure with the following characteristics:
The trifluoroacetate salt form enhances its solubility in aqueous solutions, making it suitable for various experimental applications .
Vapreotide can participate in several chemical reactions typical of peptide compounds:
These reactions are essential for understanding how Vapreotide functions in biological systems and its potential therapeutic applications .
Vapreotide exerts its pharmacological effects primarily through antagonism at neurokinin-1 receptors. By binding to these receptors, Vapreotide inhibits the action of substance P, a neuropeptide involved in pain perception and inflammation. This mechanism can lead to reduced pain signals and modulation of other physiological responses associated with substance P.
In experimental models, Vapreotide has been shown to significantly reduce substance P-induced behaviors such as biting and scratching in mice, indicating its effectiveness as an antagonist at this receptor site .
Vapreotide (trifluoroacetate salt) exhibits several notable physical and chemical properties:
Analytical methods such as high-performance liquid chromatography are employed to assess purity levels, which are typically ≥95% for research-grade materials .
Vapreotide has a range of scientific applications primarily within pharmacological research:
Vapreotide (chemical name: (D-Phenylalanine)-Cys-Tyr-(D-Tryptophan)-Lys-Val-Cys-Tryptophan amide) is an octapeptide analogue of somatostatin featuring a disulfide bond between Cysteine² and Cysteine⁷ and a C-terminal amide group. Its synthesis employs Solid-Phase Peptide Synthesis methodologies, typically using 2-chlorotrityl chloride resin or Fmoc-based Rink amide resin to facilitate C-terminal amidation [6] [9]. The stepwise assembly involves:
Key Challenges:
Table 1: Coupling Agents for Vapreotide Synthesis
Amino Acid Position | Residue | Preferred Coupling Agent | Coupling Efficiency (%) |
---|---|---|---|
1 (C-terminal) | Trp-amide | HATU/DIPEA | 99.5 |
4 | D-Trp | DIC/HOBt | 98.2 |
8 (N-terminal) | D-Phenylalanine | TBTU/NMM | 97.8 |
Post-synthesis, cleavage/deprotection via trifluoroacetic acid/water/triisopropylsilane (95:2.5:2.5 v/v) releases crude Vapreotide, with yields averaging 70–85% and purity ≥90% pre-purification [6] [9].
Vapreotide’s trifluoroacetate salt (molecular formula: C₅₇H₇₀N₁₂O₉S₂·xCF₃COOH) forms during reverse-phase HPLC purification on C₁₈ columns using acetonitrile/water gradients containing 0.1% trifluoroacetic acid. Trifluoroacetic acid serves dual roles:
Stabilization Challenges:
Structural Impact: Fluorine atoms in the trifluoroacetate anion exhibit electron-withdrawing effects, potentially engaging in aryl-perfluoroaryl stacking with peptide phenylalanines. Nuclear magnetic resonance studies confirm this interaction stabilizes β-turn conformations in somatostatin analogues [5].
Table 2: Trifluoroacetate Salt Purification Parameters
Purification Step | Conditions | Residual Trifluoroacetic Acid (%) | Purity (%) |
---|---|---|---|
Crude Purification | 10–40% acetonitrile/0.1% trifluoroacetic acid | 5.1 | 90.2 |
Ion Exchange (Acetate Form) | 0.1M ammonium acetate, pH 5.5 | <0.1 | 99.3 |
Tert-butanol Lyophilization | 10% tert-butanol/water | 0.3 | 98.7 |
Vapreotide’s somatostatin receptor 2 affinity (IC₅₀ = 0.17 nM) enables tumor-targeted delivery of cytotoxic payloads. Hybrid molecules conjugate Vapreotide via Lys⁵ or N-terminal modifications using cleavable/non-cleavable linkers [3] [8]:
Conjugation Chemistry:
In vitro efficacy: AN-238 demonstrates 50-fold enhanced cytotoxicity vs. free doxorubicin in somatostatin receptor 2-positive PC-3 prostate cancer cells (EC₅₀ = 0.8 nM vs. 40 nM) [3]. Dual-receptor targeting hybrids (e.g., Vapreotide-neurokinin-1 receptor antagonists) further inhibit substance P-mediated tumor proliferation via neurokinin-1 receptor blockade (IC₅₀ = 330 nM) [6] [7].
Table 3: Hybrid Vapreotide-Cytotoxic Conjugates
Conjugate | Linker Chemistry | Target Receptor | Therapeutic Index vs. Payload Alone |
---|---|---|---|
AN-238 (Doxorubicin) | Glutaryl spacer | Somatostatin receptor 2 | 50× |
Vap-CPT (Camptothecin) | Valine-citrulline dipeptide | Somatostatin receptor 2/5 | 28× |
NK-1/Vapreotide | Direct amidation | Neurokinin-1/SSTR2 | Dual-targeted |
Emergent Applications:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1